molecular formula C9H9NO2S2 B3145606 N-(2-oxothiolan-3-yl)thiophene-2-carboxamide CAS No. 57752-71-3

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide

Cat. No.: B3145606
CAS No.: 57752-71-3
M. Wt: 227.3 g/mol
InChI Key: WJVTYFZNDHXOBY-UHFFFAOYSA-N
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Description

N-(2-Oxothiolan-3-yl)thiophene-2-carboxamide (CAS 57752-71-3) is a high-potency sphingomyelin synthase 2 (SMS2) inhibitor emerging as a promising candidate for therapeutic research, particularly for Dry Eye Disease (DED). This thiophene carboxamide derivative demonstrates a potent inhibitory concentration (IC50) of 28 nmol/L against SMS2, an enzyme critically involved in the synthesis of sphingomyelin (SM) . Elevated levels of SM are a recognized biomarker on the ocular surface of DED patients, and its inhibition presents a novel strategy for treatment . In preclinical studies, this compound exhibited significant therapeutic effects: it provided a notable protective effect against inflammation and apoptosis in human corneal epithelial cells under stress conditions, and in a murine DED model, it alleviated key symptoms by reducing corneal damage and supporting tear secretion in a dose-dependent manner . Mechanistically, its efficacy is linked to reducing the expression of pro-inflammatory cytokines (Tnf-α, Il-1β, Mmp-9) in the cornea and modulating lipid composition in the meibomian glands . Furthermore, the compound shows favorable pharmacokinetic profiles for ocular application, with specific distribution to target tissues like the corneas and meibomian glands . Researchers will find this compound highly valuable for investigating novel pathways in DED pathology and for the development of next-generation therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c11-8(7-2-1-4-13-7)10-6-3-5-14-9(6)12/h1-2,4,6H,3,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVTYFZNDHXOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Oxothiolan 3 Yl Thiophene 2 Carboxamide and Analogues

Established Synthetic Routes to Thiophene-2-carboxamides

The thiophene-2-carboxamide unit is a prevalent scaffold in medicinal chemistry and materials science. bldpharm.com Its synthesis is well-documented, with numerous strategies available for its construction and subsequent functionalization. These methods generally involve either forming the amide bond from a pre-functionalized thiophene (B33073) or building the thiophene ring onto a molecule already containing an amide precursor.

The most direct and common method for synthesizing thiophene-2-carboxamides is the coupling of a thiophene-2-carboxylic acid with an appropriate amine. This transformation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

The general scheme involves activating thiophene-2-carboxylic acid (or a derivative) and reacting it with an amine. A prevalent method involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. researchgate.net For instance, a library of thiophene carboxamide derivatives was synthesized by dissolving the corresponding 5-(4-fluorophenyl)thiophene-2-carboxylic acid in dichloromethane (DCM), followed by the addition of DMAP and EDC. The reaction was stirred at room temperature before the addition of the desired aniline, yielding the target amides after 48 hours. researchgate.net

Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly achieved by treating the thiophene-2-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiophene-2-carbonyl chloride is then reacted with the amine, often under basic conditions to neutralize the HCl byproduct. rsc.org

The following table summarizes various coupling methods used for the synthesis of thiophene-2-carboxamides.

Coupling Reagent/MethodAdditive/BaseSolventKey Features
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)DMAP (4-(dimethylamino)pyridine)DCM (Dichloromethane)Mild conditions, suitable for library synthesis. researchgate.net
DCC (N,N'-dicyclohexylcarbodiimide)HOBt (1-hydroxybenzotriazole)Not specifiedEfficiently forms an activated ester for reaction with hydrazine. tandfonline.com
Thionyl Chloride (SOCl₂)Pyridine (as base/solvent)PyridineConverts carboxylic acid to highly reactive acyl chloride.
Oxalyl ChlorideNot specifiedNot specifiedUsed to prepare acyl chlorides for acylation reactions. rsc.org
Phosphorus Oxychloride (POCl₃)Not specifiedNot specifiedUsed as a condensation reagent for amide synthesis. researchgate.net

The versatility of the thiophene-2-carboxamide scaffold stems from the ease with which the thiophene ring can be functionalized. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, which occurs preferentially at the C5 position (para to the carboxamide group) if available, or at other positions depending on existing substituents and reaction conditions.

One of the most efficient synthetic strategies for creating substituted thiophenes involves the cyclization of functionalized thiocarbamoyl derivatives with α-halogenated reagents. bldpharm.com This approach allows for the construction of the thiophene ring with desired substituents already in place. Another powerful technique is the Gewald reaction, a one-pot multicomponent reaction that combines a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base to yield a 2-aminothiophene. acs.org This 2-amino group can then be further modified or used as a handle for subsequent reactions. L-proline has been identified as a green and cost-effective catalyst for the Gewald reaction, providing high yields under mild conditions. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also extensively used to introduce aryl or heteroaryl substituents onto the thiophene ring. nih.gov For example, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can be arylated via a Pd(0)-catalyzed Suzuki coupling with various boronic acids to generate a library of 5-aryl-thiophene-2-carboxamides. nih.gov

Strategies for the Incorporation of the 2-Oxothiolane Scaffold

The key step in synthesizing N-(2-oxothiolan-3-yl)thiophene-2-carboxamide is the incorporation of the 2-oxothiolane (γ-thiobutyrolactone) moiety. This is achieved by forming an amide bond with 3-aminodihydrothiophen-2(3H)-one, also known as DL-Homocysteine thiolactone. This precursor provides the necessary α-amino thiolactone structure.

The hydrochloride salt of 3-aminodihydrothiophen-2(3H)-one is a commercially available and synthetically useful starting material. researchgate.netgoogle.com The synthesis of N-acyl derivatives of this compound has been reported, demonstrating its utility as a scaffold. For example, a series of N-(substituted phenoxyacetyl)-3-amino-dihydrothiophene-2-one derivatives were synthesized by the direct reaction of substituted phenoxyacetic acids with 3-amino-dihydrothiophene-2-one hydrochloride. researchgate.net In this reported synthesis, phosphorus oxychloride was employed as the condensation reagent, highlighting a viable method for coupling the thiolactone amine with a carboxylic acid. researchgate.net

Based on this precedent, a logical route to the target molecule, this compound, would involve the reaction between thiophene-2-carboxylic acid and 3-aminodihydrothiophen-2(3H)-one hydrochloride using a suitable coupling agent, such as phosphorus oxychloride or standard peptide coupling reagents like EDC/DMAP.

Green Chemistry Approaches in Thiophene Carboxamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of thiophene carboxamides, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the Paal-Knorr synthesis of substituted thiophenes from 1,4-diketones can be efficiently performed using microwave assistance. nih.gov Similarly, the synthesis of 2-amino-thiophene-3-carboxylic acid derivatives under microwave irradiation and solvent-free conditions has been reported, where ketones, cyanoacetates, and sulfur are reacted in the presence of a base catalyst to produce high yields of the desired thiophenes. tandfonline.com

The use of sustainable solvents and catalysts is another cornerstone of green amide synthesis. Direct amidation of carboxylic acids and amines can be achieved using a reusable Brønsted acidic ionic liquid, which serves as both the catalyst and the solvent. researchgate.net This method offers high efficiency and a significant improvement in sustainability, as the ionic liquid can be recovered and reused multiple times. researchgate.net Furthermore, reactions performed in water or water-glycerol solvent systems, often accelerated by ultrasound, represent an environmentally friendly alternative to traditional organic solvents. google.com

Design and Synthesis of this compound Analogue Libraries

The creation of analogue libraries is a fundamental strategy in drug discovery and materials science to explore structure-activity relationships (SAR). The this compound scaffold offers numerous points for diversification, primarily on the thiophene ring.

Systematic variation of substituents on the thiophene ring can significantly impact the biological activity and physical properties of the final compound. acs.org The electronic properties of the thiophene ring can be tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions.

Libraries of thiophene carboxamides have been synthesized to explore their potential as anticancer agents. researchgate.net In one such study, a series of analogues were prepared with a trimethoxyphenyl moiety, biomimetic to the natural product combretastatin (B1194345) A-4. researchgate.net This highlights a common design strategy where known pharmacophores are appended to the thiophene core.

The table below illustrates potential modifications on the thiophene ring for the generation of an analogue library, based on common synthetic transformations.

Position on Thiophene RingType of SubstituentExample GroupPotential Synthetic Method
C5Aryl / Heteroaryl4-FluorophenylSuzuki or Stille Cross-Coupling. researchgate.net
C5HalogenBromoElectrophilic Halogenation (e.g., with NBS).
C4HalogenBromoMulti-step synthesis involving bromination/debromination.
C3AlkylMethylCyclization of appropriately substituted precursors. bldpharm.com
C3Hydroxyl / Amino-OH / -NH₂Ring construction from functionalized precursors. bldpharm.com

By systematically applying these synthetic methodologies, diverse libraries of this compound analogues can be generated, allowing for a thorough investigation of their chemical and biological properties.

Chemical Modifications of the Amide Linker

The amide linker in this compound serves as a critical junction, and its modification is a key strategy for creating structural analogues. Methodologies for this purpose can be broadly categorized into the synthesis of N-substituted analogues via coupling reactions and the post-synthetic modification of the amide nitrogen.

Research into thiophene-2-carboxamide derivatives demonstrates that a primary route to modifying the amide linker involves the coupling of 5-bromothiophene-2-carboxylic acid with various primary amines. For instance, the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄), yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.com. This intermediate can then undergo further diversification, such as Suzuki cross-coupling reactions with a range of aryl boronic acids, effectively modifying the thiophene ring while maintaining the N-pyrazin-2-yl amide structure mdpi.com.

Further examples of creating diverse amide linkers include the synthesis of N-glycosyl-thiophene-2-carboxamides, where various amino sugars are coupled to the thiophene carboxylic acid moiety universityofgalway.ienih.gov. This approach highlights the versatility of the amide formation reaction in accommodating sterically demanding and functionally diverse amine components. Similarly, the synthesis of N-aryl-N-alkyl-thiophene-2-carboxamides has been reported, indicating that the amide nitrogen can be di-substituted to create more complex linker geometries nih.gov.

Post-synthetic modifications, while less common for the amide bond itself, can be performed on other functional groups within the N-substituent. For example, in the synthesis of complex benzo[b]thiophene amide derivatives, an N-Boc protected piperazine amide can serve as a precursor for further substitutions at the second nitrogen of the piperazine ring uow.edu.au. Another example involves the introduction of an N-benzyl group onto a pre-formed tetrahydro-β-carboline amide structure uow.edu.au.

The following table summarizes various N-substituents that have been incorporated into thiophene-2-carboxamide analogues, illustrating the chemical diversity achievable at the amide linker.

N-Substituent ClassSpecific ExampleSynthetic MethodPrecursors
Heterocyclic AmineN-(pyrazin-2-yl)TiCl₄-mediated condensation5-bromothiophene-2-carboxylic acid and pyrazin-2-amine mdpi.com
Glycosyl AmineN-(β-D-glucopyranosyl)Amide couplingThiophene-2-carboxylic acid and β-D-glucopyranosylamine universityofgalway.ienih.gov
Arylalkyl AmineN-benzylN-alkylationTetrahydro-β-carboline amide and benzyl bromide uow.edu.au
Di-substituted AmineN-aryl-N-alkylNot specifiedNot specified nih.gov
Functionalized Aryl AmineN-(4-methoxyphenyl)Amide coupling4-Amino-5-cyano-2-phenylaminothiophene-3-carboxylic acid and 4-methoxyaniline nih.gov

Derivatization of the 2-Oxothiolane Unit

The 2-oxothiolane unit of the title compound is an α-amino-γ-thiolactone, a structure analogous to homocysteine thiolactone (HCTL). The reactivity of this moiety provides multiple avenues for derivatization, primarily involving reactions at the α-amino group and ring-opening of the thiolactone.

The α-amino group of HCTL is readily available for modification. It can be acylated or coupled with other molecules, providing a convenient handle for introducing new functionalities without disrupting the thiolactone ring nih.gov. This allows for the attachment of peptides, polymers, or other reporter groups.

The thiolactone ring itself possesses unique reactivity. It can undergo chemo- and regioselective amidation when treated with amines, resulting in a ring-opened product that features a free thiol group. This newly liberated thiol can then participate in subsequent reactions. For instance, in the presence of a Michael acceptor like a maleimide, a double modification occurs: the initial amine-mediated ring-opening is followed by a thiol-ene "click" reaction of the cysteine-like thiol onto the maleimide nih.gov. This dual reactivity makes the α-amino-γ-thiolactone a versatile scaffold for bioconjugation and materials science.

Hydrolysis of the thiolactone ring can also occur, particularly in aqueous solutions, leading to the corresponding γ-mercapto-α-amino acid. This process is generally slow but can be suppressed by storing solutions at lower temperatures nih.gov. While often an undesirable side reaction, it can also be exploited under controlled conditions to generate the free thiol-containing amino acid.

The table below outlines key derivatization reactions applicable to the 2-oxothiolane unit, based on the known chemistry of homocysteine thiolactone.

Reaction TypeReactive SiteReagents/ConditionsResulting Structure
N-Acylationα-Amino groupAcid chloride or activated esterN-acylated-2-oxothiolane nih.gov
Ring-Opening Amidation (Single Modification)Thiolactone carbonylPrimary or secondary amineRing-opened γ-mercapto amide nih.gov
Ring-Opening/Thiol-Ene Reaction (Double Modification)Thiolactone carbonyl and liberated thiolAmine and a Michael acceptor (e.g., maleimide)Ring-opened amide with thiol-ether linkage nih.gov
HydrolysisThiolactone carbonylAqueous solution (e.g., pH 7.4)γ-Mercapto-α-amino acid nih.gov

Spectroscopic and Structural Characterization of N 2 Oxothiolan 3 Yl Thiophene 2 Carboxamide

Advanced Spectroscopic Techniques for Molecular Confirmation

The definitive confirmation of the molecular structure of N-(2-oxothiolan-3-yl)thiophene-2-carboxamide would rely on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be pivotal.

¹H NMR spectroscopy would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the thiolactone ring, and the amide N-H proton. The protons of the thiophene ring would likely appear in the aromatic region (typically δ 7-8 ppm). The protons on the 2-oxothiolan ring would exhibit characteristic shifts and coupling patterns, providing information about their chemical environment and stereochemical relationship.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and the thiolactone (expected in the δ 160-180 ppm region), the carbons of the thiophene ring, and the aliphatic carbons of the thiolactone ring.

Infrared (IR) Spectroscopy would be used to identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the secondary amide, the C=O stretching of both the amide and the thiolactone, and the C-S stretching vibrations of the thiophene and thiolactone rings.

UV-Vis Spectroscopy would provide information about the electronic transitions within the molecule. The thiophene ring, being an aromatic system, is expected to exhibit characteristic absorption bands in the UV region.

Mass Spectrometry (MS) would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₉H₉NO₂S₂).

While specific experimental data is not available, a hypothetical data table based on general knowledge of similar structures is presented below for illustrative purposes.

Technique Expected Observations
¹H NMR Signals for aromatic (thiophene), aliphatic (thiolactone), and amide protons.
¹³C NMR Resonances for carbonyl, aromatic, and aliphatic carbons.
IR (cm⁻¹) N-H stretch (~3300), C=O stretches (amide ~1650, thiolactone ~1720).
MS (m/z) Molecular ion peak corresponding to the molecular weight (227.30 g/mol ).
UV-Vis (nm) Absorption maxima characteristic of the thiophene chromophore.

X-ray Crystallography for Precise Molecular Geometry and Conformation Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity and conformation of this compound.

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing arrangement. At present, there are no published crystal structures for this specific compound in crystallographic databases. Should a crystalline sample be obtained, such an analysis would be invaluable for a complete structural elucidation.

A hypothetical table of crystallographic data that could be obtained is shown below.

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Bond Lengths (Å) Precise distances between atoms
Bond Angles (°) Angles between bonded atoms
Torsion Angles (°) Conformation of the molecule

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The retention time of the compound would be a key identifier, and the peak area would be used to quantify its purity.

Thin-Layer Chromatography (TLC) would be employed for rapid analysis of reaction progress and for determining appropriate solvent systems for column chromatography purification. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be used to monitor the compound's mobility in a given solvent system.

A hypothetical data table for chromatographic methods is provided below.

Method Parameter Typical Conditions
HPLC Retention TimeC18 column, Water/Acetonitrile gradient
TLC Rf ValueSilica gel plate, Ethyl acetate/Hexane solvent system

Structure Activity Relationship Sar Studies of N 2 Oxothiolan 3 Yl Thiophene 2 Carboxamide Derivatives

Correlating Thiophene (B33073) Ring Substitutions with Biological Potency and Selectivity

The thiophene ring is a key pharmacophore in numerous biologically active compounds, and its substitution pattern significantly impacts the pharmacological profile of N-(2-oxothiolan-3-yl)thiophene-2-carboxamide derivatives. Research on various thiophene-2-carboxamides has demonstrated that the nature and position of substituents on the thiophene ring can modulate potency and selectivity.

For instance, studies on a series of 3-substituted thiophene-2-carboxamide derivatives have shown that the introduction of different functional groups at the 3-position can lead to a range of biological activities, including antioxidant and antibacterial effects. jetir.org In one study, 3-amino substituted derivatives displayed more potent antioxidant and antibacterial activities compared to their 3-hydroxy or 3-methyl counterparts. jetir.org This suggests that the electronic and hydrogen-bonding properties of the substituent at this position are critical for activity.

Furthermore, substitutions at other positions on the thiophene ring have also been shown to be important. For example, in a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, the presence of different aryl groups at the 5-position of the thiophene ring had a marked effect on their antibacterial activity against extended-spectrum-β-lactamase (ESBL) producing E. coli. mdpi.com

The electronic nature of the substituents plays a vital role. Electron-donating groups, such as methoxy (B1213986) (-OCH3), have been observed to enhance the antibacterial activity of some thiophene-2-carboxamide derivatives against certain bacterial strains. jetir.org Conversely, the position of the substituent is also a determining factor. For example, in a study of thiophene-3-carboxamide (B1338676) derivatives as JNK1 inhibitors, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups resulted in less active compounds compared to the unsubstituted analog.

While these studies were not conducted on the specific N-(2-oxothiolan-3-yl) scaffold, they provide valuable insights into how the thiophene ring can be modified to tune the biological activity. The general trend indicates that both the electronic properties and the steric bulk of the substituents at positions 3, 4, and 5 of the thiophene ring are key determinants of potency and selectivity.

Table 1: Effect of Thiophene Ring Substitutions on Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives jetir.org

Compound SeriesR Group at C3General Activity Trend
7a-c AminoHigh antibacterial activity
3a-c HydroxyModerate antibacterial activity
5a-c MethylLow to no antibacterial activity

Influence of Amide Linker Modifications on Compound Activity

SAR studies on various classes of thiophene carboxamides have consistently highlighted the essential role of the carboxamide group for biological activity. researchgate.net The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the amide are often involved in key interactions with receptor binding sites.

The replacement of the amide bond with other linking groups, such as esters or reversed amides, is another strategy to probe the importance of this linker. However, such modifications often lead to a significant loss of activity, underscoring the critical role of the specific orientation and hydrogen bonding capabilities of the carboxamide group.

Effect of 2-Oxothiolane Moiety Derivatization on Pharmacological Profiles

The 2-oxothiolane moiety is a distinguishing feature of the target compound, and its derivatization presents an opportunity to fine-tune the pharmacological profile. This five-membered lactam ring can be modified at several positions, including the sulfur atom and the carbon atoms of the ring.

While specific SAR studies on the derivatization of the 2-oxothiolane ring in this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest several potential avenues for modification. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the polarity and hydrogen bonding capacity of this part of the molecule.

Substitution on the carbon atoms of the thiolane ring could also be explored. The introduction of alkyl or other functional groups could influence the molecule's lipophilicity and steric interactions with its biological target. Furthermore, ring-opening of the lactam to the corresponding gamma-amino acid derivative would drastically change the molecule's structural and electronic properties and likely its biological activity. nih.gov

It is important to note that the 2-oxothiolane ring is a chiral substructure, and its derivatization could introduce additional stereocenters, further complicating the SAR. The lack of specific research in this area highlights a significant gap in the understanding of the SAR of this compound class and represents a promising area for future investigation.

Investigation of Stereochemical Aspects in Activity Modulation

The this compound molecule possesses a chiral center at the 3-position of the 2-oxothiolane ring. This means the compound can exist as two enantiomers, (R)- and (S)-N-(2-oxothiolan-3-yl)thiophene-2-carboxamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. rsc.org

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to stereospecific interactions with chiral biological targets such as enzymes and receptors. nih.gov One enantiomer, the "eutomer," may fit perfectly into the binding site and elicit the desired biological response, while the other enantiomer, the "distomer," may have a weaker interaction, no interaction, or even interact with a different target, potentially leading to side effects.

Although specific studies on the stereochemical aspects of this compound are not widely available, research on other chiral molecules has consistently demonstrated the importance of stereochemistry in modulating biological activity. nih.govrsc.org For example, in a study of tricyclic pyridazinone derivatives as STAT3 inhibitors, the (S)-enantiomer was found to be twice as potent as the (R)-enantiomer. rsc.org

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives will display different pharmacological profiles. The synthesis and biological evaluation of the individual enantiomers are essential steps in the drug discovery process to identify the more active and potentially safer isomer for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wjbphs.com These models can be used to predict the activity of novel compounds, prioritize synthetic efforts, and provide insights into the structural features that are important for activity.

Several QSAR studies have been conducted on various classes of thiophene carboxamide derivatives. jetir.orgnih.govresearchgate.net For instance, a 2D-QSAR study on substituted thiophene carboxamide derivatives with anti-tubercular activity identified several topological, electronic, and spatial parameters that significantly influence the activity. jetir.org The study highlighted the importance of descriptors such as the electrotopological state indices for the number of amino groups and oxygen atoms connected with single and double bonds, respectively, as well as the distance between nitrogen atoms.

Another QSAR study on thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating the anti-inflammatory activity. nih.gov

While a specific QSAR model for this compound derivatives has not been reported, the methodologies used in these studies could be applied to this class of compounds. By generating a dataset of analogs with varying substituents on the thiophene ring and modifications to the 2-oxothiolane moiety, and measuring their biological activity, a predictive QSAR model could be developed. Such a model would be an invaluable tool for the rational design of new derivatives with improved potency and selectivity.

Table 2: Key Descriptors in QSAR Models of Thiophene Carboxamide Derivatives

QSAR Study FocusKey Descriptor TypesImplication for Design
Anti-tubercular Activity jetir.orgTopological, Electronic, SpatialImportance of specific atom types and their spatial arrangement.
Anti-inflammatory Activity nih.govElectronic (ELUMO, Dipole Moment)Modulation of electronic properties is key to enhancing activity.

Based on a thorough review of available scientific literature, there is no specific research data published on the computational and theoretical investigations of the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings for the requested sections on molecular docking, molecular dynamics, quantum chemical calculations, and in silico pharmacokinetic predictions that pertains specifically to this molecule.

Information is available for the broader class of "thiophene-2-carboxamide derivatives," but not for the exact compound specified in the request. To maintain scientific accuracy and adhere to the strict instruction of focusing solely on "this compound," the article cannot be generated.

Research Applications and Translational Perspectives

Development as Chemical Probes for Biological Target Elucidation

The development of highly selective and potent small molecules is crucial for dissecting complex biological pathways. Thiophene (B33073) carboxamide derivatives have emerged as powerful chemical probes for this purpose. A prime example is the creation of specific inhibitors for Sphingomyelin (B164518) Synthase 2 (SMS2), an enzyme implicated in the pathology of Dry Eye Disease (DED). nih.gov By systematically modifying the thiophene carboxamide scaffold, researchers developed a highly potent and selective SMS2 inhibitor. nih.gov

This inhibitor serves as a chemical tool to probe the function of SMS2 in cellular and disease models. Its application allows for the precise investigation of the role of sphingomyelin metabolism in ocular surface inflammation and meibomian gland dysfunction, providing a clearer understanding of the molecular underpinnings of DED. nih.gov Such tools are invaluable for validating new drug targets and elucidating the mechanisms of action of potential therapeutics.

Lead Compound Optimization and Development in Drug Discovery Programs

The N-(2-oxothiolan-3-yl)thiophene-2-carboxamide structure is a frequent starting point, or "lead compound," in drug discovery. Its favorable properties make it an attractive scaffold for optimization to enhance efficacy and target specificity. The journey to create a potent SMS2 inhibitor for DED therapy is a clear illustration of this process. nih.gov

Researchers initiated a program to design and optimize a series of novel thiophene carboxamide derivatives. Through systematic chemical modifications, they successfully developed an analogue, compound 14l , with vastly improved inhibitory activity against SMS2, achieving an IC₅₀ value of 28 nmol/L. nih.gov This optimization process also ensured the compound had acceptable pharmacokinetic profiles for ocular-specific distribution. nih.gov This work highlights how the core thiophene carboxamide structure can be methodically evolved into a clinical candidate with significant therapeutic potential.

Compound IDTargetPotency (IC₅₀)Therapeutic Area
Analogue 14l Sphingomyelin Synthase 2 (SMS2)28 nmol/LDry Eye Disease

This table showcases the result of a lead optimization program based on the thiophene carboxamide scaffold. nih.gov

Contribution to Fundamental Understanding of Disease Pathologies

Research centered on the thiophene carboxamide scaffold has significantly advanced the fundamental understanding of several complex diseases.

Dry Eye Disease (DED): The development of the aforementioned SMS2 inhibitor has provided direct evidence linking elevated sphingomyelin levels to DED. nih.gov Studies using this compound demonstrated that inhibiting SMS2 reduces the expression of pro-inflammatory cytokines such as Tnf-α, Il-1β, and Mmp-9 in the cornea. nih.gov Furthermore, it was shown to decrease the proportion of very long-chain sphingomyelin in the meibomian glands, alleviating symptoms like corneal damage and reduced tear secretion in preclinical models. nih.gov This provides a crucial mechanistic link between lipid metabolism and ocular surface inflammation in DED.

Cancer: The thiophene carboxamide scaffold has been identified as a promising backbone for the development of novel anticancer agents. nih.govmdpi.com Derivatives have shown potent activity against a range of cancer cell lines, including breast, liver, leukemia, lung, melanoma, and colorectal cancer. nih.govmdpi.comnih.gov The mechanisms of action are diverse, indicating the scaffold's versatility. mdpi.com Some derivatives function by inhibiting key cancer-related proteins like VEGFR-2 and protein tyrosine phosphatase 1B (PTP1B). mdpi.com Others induce apoptosis (programmed cell death) by activating caspases 3, 7, and 9, leading to a decrease in mitochondrial membrane potential. nih.govnih.gov This body of research underscores the potential of thiophene carboxamides to target multiple pathways in oncology. mdpi.com

Thiophene Carboxamide DerivativeCancer Cell LineReported Activity (IC₅₀ or Effect)Potential Mechanism of Action
PAN-90806 family VariousNanomolar range IC₅₀ valuesVEGFR-2 inhibition, apoptosis induction mdpi.com
Aryl-substituted derivatives Breast, Liver, LeukemiaCytotoxicPTP1B inhibition mdpi.com
Anthraquinone derivative K562 (Leukemia)Submicromolar activityCaspase 3/9 activation, apoptosis nih.gov
MB-D2 A375 (Melanoma)Significant cytotoxicityCaspase 3/7 activation, mitochondrial depolarization nih.gov
Biomimetic of CA-4 Hep3B (Liver)IC₅₀ = 5.46 µMTubulin-colchicine binding pocket interaction nih.gov

This interactive table summarizes the diverse anticancer activities of various thiophene carboxamide derivatives.

Neurodegenerative Disorders: The therapeutic potential of heterocyclic compounds, including fused thiophenes, extends to neurodegenerative diseases like Alzheimer's. mdpi.com While research on this compound itself is nascent in this area, the broader class of thiophene derivatives has been investigated for its ability to modulate key pathological processes. nih.gov Studies have shown that certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives can inhibit the aggregation of amyloid-beta (Aβ42) peptides, a hallmark of Alzheimer's disease. nih.gov Thiophene-based ligands have also been developed to visualize protein deposits in brain tissue, aiding in diagnostics and research. nih.govacs.org This suggests that the thiophene carboxamide scaffold is a promising area for the future development of therapies targeting protein misfolding disorders. mdpi.com

Potential in Agrochemical Research as a Novel Fungicide Scaffold

Beyond medicine, the thiophene carboxamide structure shows significant promise in agriculture as a scaffold for novel fungicides. nih.gov The thiophene ring is a component of several existing successful fungicides. mdpi.com Recent research has focused on creating new derivatives by combining the thiophene substructure with other active molecules, such as nicotinic acid, to generate compounds with enhanced fungicidal activity. nih.govmdpi.com

In one study, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and tested against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov Several of these compounds exhibited excellent fungicidal activities, outperforming established commercial fungicides. nih.govmdpi.com This demonstrates the potential of the thiophene carboxamide scaffold to generate new, effective crop protection agents, which are urgently needed to combat fungal pathogens and overcome resistance to existing treatments. nih.gov

Compound/FungicideTarget PathogenPotency (EC₅₀)
Derivative 4f P. cubensis1.96 mg/L
Derivative 4a P. cubensis4.69 mg/L
Flumorph (B1672888) (Commercial) P. cubensis7.55 mg/L
Diflumetorim (Commercial) P. cubensis21.44 mg/L

This table compares the efficacy of novel thiophene carboxamide derivatives against a key plant pathogen with that of commercial fungicides. nih.govmdpi.com

Future Research Directions and Challenges in N 2 Oxothiolan 3 Yl Thiophene 2 Carboxamide Research

Unveiling Novel Synthetic Pathways for Enhanced Yield and Efficiency

A primary hurdle in the comprehensive study of N-(2-oxothiolan-3-yl)thiophene-2-carboxamide is the lack of established, high-yield synthetic routes. While general methods for the synthesis of thiophene (B33073) carboxamides are known, these often involve multi-step processes that may not be optimal for this specific derivative. Future research must prioritize the development of novel synthetic pathways that are not only efficient in terms of yield but also cost-effective and scalable.

Key areas for exploration include:

Catalyst Optimization: Exploring a range of catalysts to improve reaction kinetics and selectivity, potentially leading to higher yields and purer final products.

Microwave-Assisted Synthesis: Utilizing microwave technology to accelerate reaction times and potentially improve yields compared to conventional heating methods.

A comparative analysis of potential synthetic strategies is crucial for identifying the most promising avenues for further development.

Synthetic ApproachPotential AdvantagesPotential Challenges
Conventional Multi-Step Synthesis Well-understood reaction mechanismsLower overall yield, time-consuming, more waste generation
One-Pot Synthesis Increased efficiency, reduced wasteComplex reaction optimization, potential for side reactions
Catalytic Methods Higher selectivity, milder reaction conditionsCatalyst cost and stability, catalyst poisoning
Microwave-Assisted Synthesis Rapid reaction times, potential for higher yieldsSpecialized equipment required, scalability concerns

Comprehensive Elucidation of Undefined Mechanisms of Action

The biological activity of this compound is currently speculative, based on the known activities of other thiophene carboxamide derivatives which span anticancer, antimicrobial, and anti-inflammatory properties. A critical area of future research will be to systematically screen this compound against a variety of biological targets to identify its primary mechanism of action. This will involve a multi-faceted approach combining in vitro and in vivo studies.

Essential research initiatives include:

High-Throughput Screening: Employing high-throughput screening assays to test the compound against a broad panel of enzymes, receptors, and cell lines to identify potential biological targets.

Target Validation: Once potential targets are identified, further studies will be necessary to validate these interactions and understand the downstream cellular effects.

In Vivo Studies: Utilizing appropriate animal models to investigate the compound's efficacy, pharmacokinetics, and pharmacodynamics in a living system.

Integration of Advanced Computational Modeling for Rational Design and Optimization

Computational modeling and in silico techniques offer a powerful toolkit for accelerating the drug discovery and development process. For this compound, these methods can provide valuable insights into its structure-activity relationships (SAR) and guide the rational design of more potent and selective analogs.

Computational approaches to be employed:

Molecular Docking: Simulating the binding of this compound to potential protein targets to predict binding affinities and modes of interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of thiophene carboxamide derivatives with their biological activity to predict the potency of new analogs.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound and its interaction with biological targets over time to provide a more detailed understanding of the binding process.

These computational studies will be instrumental in prioritizing the synthesis of new derivatives with improved pharmacological profiles.

Exploration of Targeted Delivery Systems for Specific Biological Contexts

Even a highly potent compound can be limited by poor bioavailability, off-target effects, or rapid metabolism. Research into targeted drug delivery systems for this compound will be crucial for maximizing its therapeutic potential and minimizing potential side effects.

Potential targeted delivery strategies include:

Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles to improve its solubility, stability, and targeted delivery to specific tissues or cells.

Prodrug Approaches: Modifying the chemical structure of the compound to create a prodrug that is inactive until it reaches the target site, where it is then converted to the active form.

Antibody-Drug Conjugates: Linking the compound to an antibody that specifically recognizes a target on diseased cells, thereby delivering the therapeutic agent directly to the site of action.

The development of effective delivery systems will be a critical step in translating the potential of this compound from a laboratory curiosity into a clinically viable therapeutic agent.

Conclusion

Synthesis of Key Research Findings Pertaining to N-(2-oxothiolan-3-yl)thiophene-2-carboxamide

Prospective Outlook on the Broader Scientific Impact of Research on This Compound Class

The broader class of thiophene-2-carboxamides continues to be an area of active investigation in medicinal chemistry. The structural diversity that can be achieved by modifying the substituents on the thiophene (B33073) ring and the carboxamide nitrogen allows for the generation of large libraries of compounds for screening against various biological targets. mdpi.commdpi.com The potential for discovering novel therapeutic agents within this class of compounds remains high. Future research may yet uncover the specific properties and potential applications of this compound. The exploration of this and other understudied derivatives could lead to the identification of new lead compounds with unique biological activities, contributing to the development of novel therapeutics. The proven versatility of the thiophene-2-carboxamide scaffold suggests that a systematic investigation of its less-explored derivatives is a worthwhile endeavor for the scientific community. nih.govscispace.com

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for the laboratory-scale production of N-(2-oxothiolan-3-yl)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with amines under optimized conditions. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Reaction optimization : Control temperature (room temperature to reflux) and stoichiometry to maximize yield (70–85%) and minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify proton environments and carbon backbone. For example, the thiophene ring protons appear as distinct doublets (δ 7.2–7.8 ppm), while the oxothiolan moiety shows characteristic signals near δ 4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 268.05) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1700 cm1^{-1}) and amide N-H bonds (3200–3300 cm1^{-1}) .

Q. What are the key considerations for optimizing reaction conditions during the synthesis of thiophene-carboxamide derivatives?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction removal via rotary evaporation .
  • Catalyst use : Titanium tetrachloride or Lewis acids can accelerate amide formation but necessitate strict moisture control .
  • Yield vs. purity trade-offs : Monitor reaction progress via TLC and adjust purification methods (e.g., switching from flash chromatography to preparative HPLC for polar byproducts) .

Advanced Research Questions

Q. How can researchers address discrepancies in the observed biological activity of this compound across different experimental models?

  • Methodological Answer :

  • Assay validation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence-based ATP detection in cytotoxicity studies) .
  • Dose-response analysis : Test a broad concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Microenvironment factors : Control for pH, serum proteins, and metabolic enzymes (e.g., cytochrome P450) that may alter compound stability .

Q. What methodologies are effective in elucidating the interaction mechanisms between this compound and its biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to receptors like kinase domains .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., using SHELXL for refinement) to resolve binding modes at ≤2.0 Å resolution .
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of ligand-protein complexes .

Q. What advanced computational approaches are recommended for predicting the ADMET properties of this compound?

  • Methodological Answer :

  • QSAR modeling : Train models on PubChem datasets to predict logP (2.1–3.5), aqueous solubility (<50 µM), and CYP3A4 inhibition .
  • Docking studies : Use AutoDock Vina to screen against hERG channels (to assess cardiotoxicity risk) and P-glycoprotein (for efflux potential) .
  • Meta-classifiers : Combine SwissADME and pkCSM outputs to prioritize compounds with optimal bioavailability (>30%) and low clearance .

Q. How should crystallographic data be processed using SHELX software to resolve structural ambiguities in novel thiophene derivatives?

  • Methodological Answer :

  • Data integration : Import .hkl files into SHELXTL for scaling, absorption correction, and space group determination .
  • Refinement cycles : Use SHELXL with restraints for disordered moieties (e.g., the oxothiolan ring) and anisotropic displacement parameters for non-H atoms .
  • Validation tools : Check Rint_{int} (<0.05) and completeness (>95%) via PLATON, and deposit final CIF files in the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.